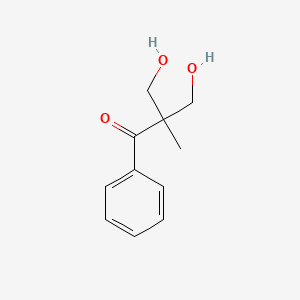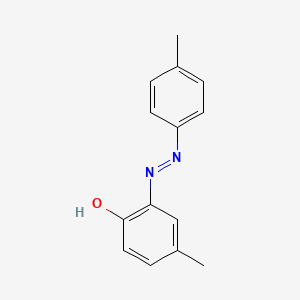
2-Hydroxy-5,4'-dimethylazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5,4’-dimethylazobenzene is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.2738 . It is a derivative of azobenzene, characterized by the presence of hydroxyl and methyl groups on the benzene rings. This compound is known for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-5,4’-dimethylazobenzene typically involves the diazotization of 2-amino-5,4’-dimethylbenzene followed by coupling with phenol. The reaction conditions usually require an acidic medium and controlled temperature to ensure the formation of the desired azo compound . Industrial production methods may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain consistency and yield.
Analyse Chemischer Reaktionen
2-Hydroxy-5,4’-dimethylazobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically convert the azo group to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, especially at positions ortho and para to the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5,4’-dimethylazobenzene has several scientific research applications:
Chemistry: It is used as a dye intermediate and in the study of azo compound reactivity.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and as a colorant in various materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5,4’-dimethylazobenzene involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the azo group can participate in electron transfer reactions. These interactions can modulate the activity of biological pathways, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5,4’-dimethylazobenzene can be compared with other similar compounds such as:
4,4’-Dimethylazobenzene: Lacks the hydroxyl group, making it less reactive in hydrogen bonding.
2-Hydroxy-4-methylquinoline: Contains a quinoline ring, offering different reactivity and applications.
2-Hydroxy-5-methoxybenzoic acid: Has a carboxyl group instead of an azo group, leading to different chemical behavior.
Eigenschaften
CAS-Nummer |
17739-97-8 |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4-methyl-2-[(4-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)15-16-13-9-11(2)5-8-14(13)17/h3-9,17H,1-2H3 |
InChI-Schlüssel |
URSCSFZTBPKRQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
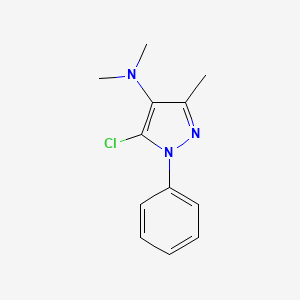
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)



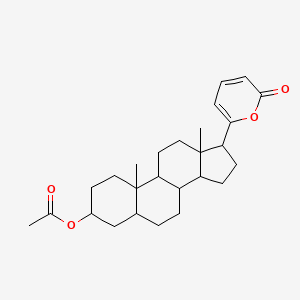
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
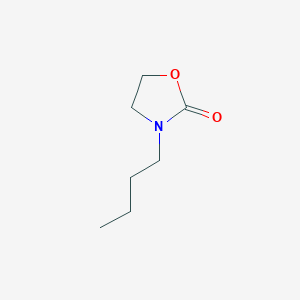

![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

